molecular formula C20H18F2N4O3 B3139271 ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477710-47-7

ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B3139271
CAS RN: 477710-47-7
M. Wt: 400.4 g/mol
InChI Key: AQTMKFNVSBXZSY-UHFFFAOYSA-N
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Description

Ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C20H18F2N4O3 . It has a molecular weight of 400.38 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized by reactions involving amine groups and carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. This ring is substituted with various functional groups including an ethyl ester, a difluorobenzoyl group, and a pyridinyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 466.5±45.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 10.29±0.70 .

Scientific Research Applications

Chemical Properties and Synthesis

Complex formation and reactivity studies have been a focal point, exploring the versatility of pyrazole derivatives in coordination chemistry. For instance, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds has highlighted the rich chemistry of pyridine derivatives, outlining their applications in forming complex compounds with varied spectroscopic properties, structures, and magnetic behaviors. This foundational knowledge aids in understanding the chemical behavior and potential applications of related pyrazole carboxylates in creating novel materials with specific electronic and structural properties (Boča, Jameson, & Linert, 2011).

Biological Activities

Research has also delved into the biological implications of pyrazole derivatives. For instance, the study of pyrazolo[1,5-a]pyrimidine scaffold revealed its significance in drug discovery, showcasing a broad range of medicinal properties such as anticancer, CNS agents, and anti-inflammatory activities. This suggests that ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate, by virtue of its structural similarity, may offer a promising platform for developing new therapeutic agents with diverse biological activities (Cherukupalli et al., 2017).

Drug Discovery and Development

The relevance of pyrazole derivatives in drug development is further emphasized by their role in the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical industry. The versatility of such compounds as building blocks for drug-like candidates has been extensively documented, highlighting their potential in addressing various disease targets through structure-activity relationship (SAR) studies. This underscores the importance of exploring the synthetic routes and biological activities of this compound for its applicability in pharmaceutical research (Gomaa & Ali, 2020).

properties

IUPAC Name

ethyl 1-[5-[(2,6-difluorobenzoyl)amino]pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O3/c1-4-29-20(28)17-11(2)25-26(12(17)3)16-9-8-13(10-23-16)24-19(27)18-14(21)6-5-7-15(18)22/h5-10H,4H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTMKFNVSBXZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120862
Record name Ethyl 1-[5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477710-47-7
Record name Ethyl 1-[5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477710-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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